
N-Boc-5-hydroxy-D-norvaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-5-hydroxy-D-norvaline is a derivative of norvaline, a non-proteinogenic amino acid The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-5-hydroxy-D-norvaline can be synthesized through a series of chemical reactions starting from L-glutamate semialdehyde. The process involves the racemization of L-proline to DL-proline, followed by the enantioselective dehydrogenation of L-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes . The resulting L-glutamate semialdehyde is then used to prepare N-Boc-5-hydroxy-L-proline, which can be further converted to this compound .
Industrial Production Methods
The industrial production of this compound typically involves biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as proline racemase and proline dehydrogenase, allows for the large-scale production of this compound with high enantiomeric excess and yield .
化学反応の分析
Types of Reactions
N-Boc-5-hydroxy-D-norvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino acids.
科学的研究の応用
N-Boc-5-hydroxy-D-norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: This compound is utilized in the production of chiral intermediates for various chemical processes.
作用機序
The mechanism of action of N-Boc-5-hydroxy-D-norvaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the catalytic activity. This inhibition can lead to changes in metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
5-hydroxy-4-oxo-L-norvaline: A derivative with a ketone group at the fourth position, known for its antitubercular and antifungal properties.
γ-oxonorvaline: Used for site-specific protein modification.
γ-hydroxynorvaline: Exhibits antidiabetic properties.
Uniqueness
N-Boc-5-hydroxy-D-norvaline is unique due to its specific structural features, such as the Boc protecting group and the hydroxyl group at the fifth position. These features make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
特性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
(2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChIキー |
XKNSMPKNTBHIIH-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


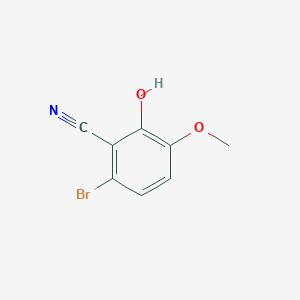
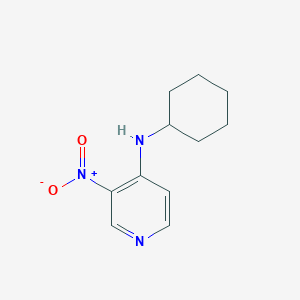
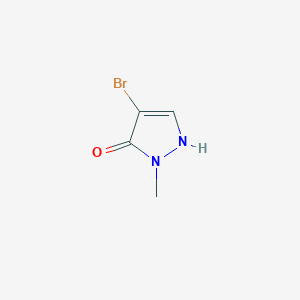
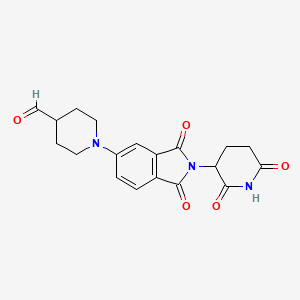

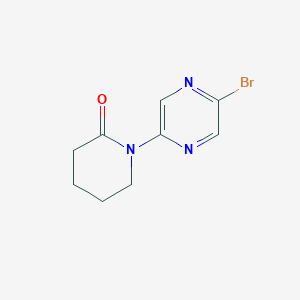
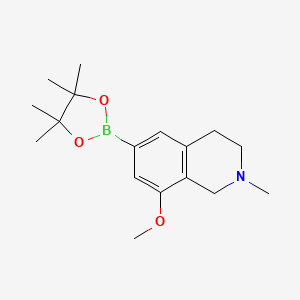
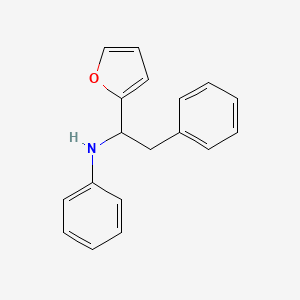
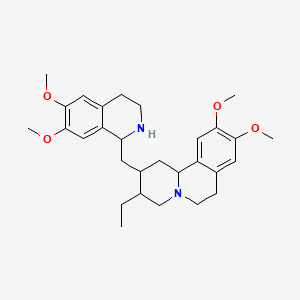
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
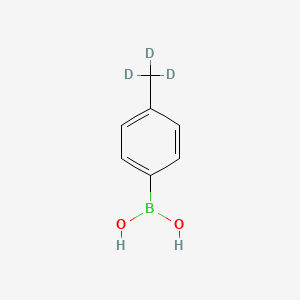
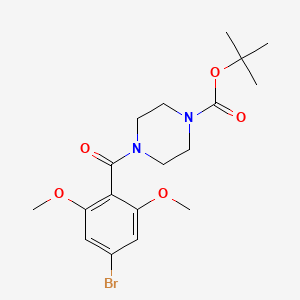
![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)

